molecular formula C13H14N2 B064329 4-[(4-Aminophenyl)(113C)methyl]aniline CAS No. 190778-00-8

4-[(4-Aminophenyl)(113C)methyl]aniline

Cat. No. B064329
M. Wt: 199.26 g/mol
InChI Key: YBRVSVVVWCFQMG-QBZHADDCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[(4-Aminophenyl)(113C)methyl]aniline”, also known as 4,4’-Methylenedianiline, is a chemical compound with the molecular formula C13H14N2 . It belongs to the categories of Aromatic Heterocycles, Amines, Aromatic Cyclic Structures, Primary Amines, Anilines, and Aromatic Primary Amines . The compound has a molecular weight of 198.269 .


Synthesis Analysis

The synthesis of aniline-based compounds like “4-[(4-Aminophenyl)(113C)methyl]aniline” can be achieved through the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary, or tertiary anilines using Brönsted acidic ionic liquid as a powerful catalyst . This protocol can be performed under metal- and solvent-free conditions .


Molecular Structure Analysis

The molecular structure of “4-[(4-Aminophenyl)(113C)methyl]aniline” is represented by the SMILES notation: NC1=CC=C (CC2=CC=C (N)C=C2)C=C1 . This notation represents the structure of the molecule in terms of the atoms present and their connectivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[(4-Aminophenyl)(113C)methyl]aniline” include its molecular weight (198.269) and its molecular formula (C13H14N2) . Further details about its physical and chemical properties are not provided in the search results.

Safety And Hazards

Aniline compounds can be hazardous. They are considered hazardous by the 2012 OSHA Hazard Communication Standard . They can cause serious eye damage, skin irritation, and are suspected of causing genetic defects and cancer . They are also toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-[(4-aminophenyl)(113C)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8H,9,14-15H2/i9+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRVSVVVWCFQMG-QBZHADDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[13CH2]C2=CC=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583915
Record name 4,4'-(~13~C)Methylenedianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Methylene-13C-dianiline

CAS RN

190778-00-8
Record name 4,4'-(~13~C)Methylenedianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 190778-00-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3.58 g (0.03 mol) chloroform; 14.42 g (0.20 mol) 2-butanone; and, 4.0 g (0.1 mol) 4-methylamino-2,2,6,6-tetramethylpiperidine are reacted in a manner analogous to that described in Example 1 hereinabove and the product worked up and recovered. The structure of the compound obtained is represented as follows: ##STR5## wherein n is in the range from 2 to about 5.
Quantity
3.58 g
Type
reactant
Reaction Step One
Quantity
14.42 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

4,4′-ethylenedianiline; 4,4′-diamino-3,3′-dimethyldiphenylmethane; 3,3′,5,5′-tetramethylbenzidine; 4,4′-diaminodiphenyl sulfone; 4,4′-diaminodiphenyl ether; 1,5-diaminonaphthalene; 3,3′-dimethyl-4,4′-diaminobiphenyl;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Synthesis routes and methods III

Procedure details

A novel process for making 4,4'-methylene diphenyl diisocyanate and corresponding oligomer in improved selectivity and yield comprises condensing formaldehyde and aniline under neutral or basic conditions to yield an anil condensate, followed by reacting the anil condensate with additional aniline and a protonic salt of aniline to yield 4,4'-methylene dianiline and corresponding oligomer, then followed by conventional phosgenation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

An 2-anilinecarboxylic acid derivative (e.g. sodium 2-anilinecarboxylate) or an 3-anilinecarboxylic acid derivative (e.g. sodium 3-anilinecarboxylate) and aniline are treated with formalin under acidic conditions to give the corresponding 4,4′-diaminodiphenylmethane derivative. This is diazotized using sodium nitrite under acidic conditions in the presence of hydrochloric acid, followed by reaction with sodium azide, to give the desired product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

An 2-anilinesulfonic acid derivative (e.g. sodium 2-anilinesulfonate) or an 3-anilinesulfonic acid derivative (e.g. sodium 3-anilinesulfonate) and aniline are treated with formalin under acidic conditions, to give the corresponding 4,4′-diaminodiphenylmethane derivative. This is diazotized using sodium nitrite under acidic conditions in the presence of hydrochloric acid, followed by reaction with sodium azide, to give the desired product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.